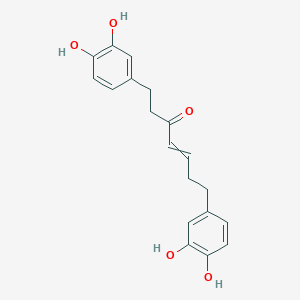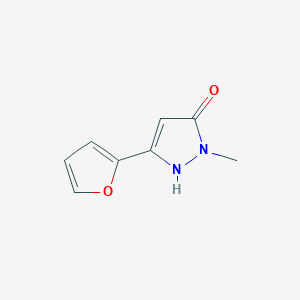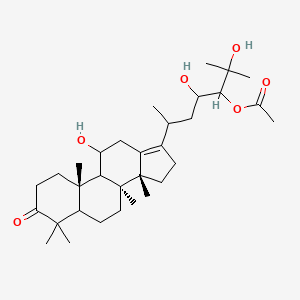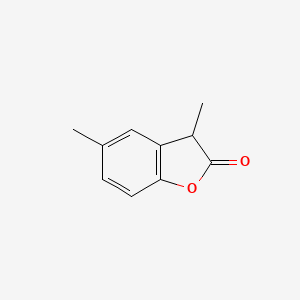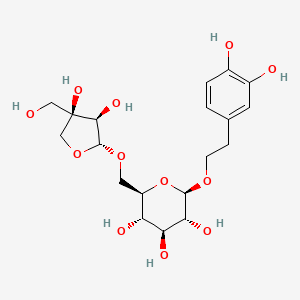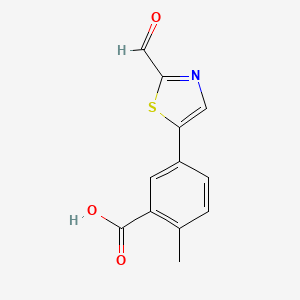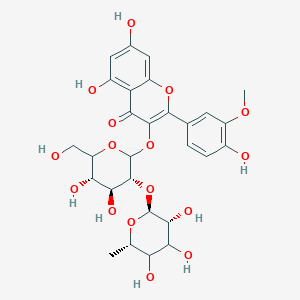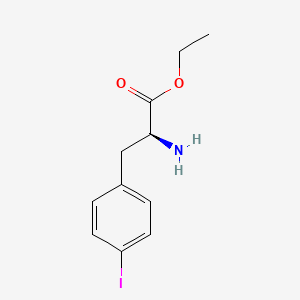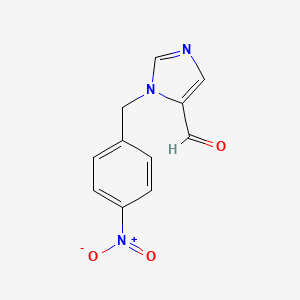
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of an imidazole ring substituted with a 4-nitrobenzyl group and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: 1-(4-Nitrobenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-Aminobenzyl)-1H-imidazole-5-carbaldehyde.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-1,2,3-triazole: Shares the nitrobenzyl group but has a triazole ring instead of an imidazole ring.
4-Nitrobenzyl chloride: Lacks the imidazole ring and aldehyde group, primarily used in organic synthesis.
4-Nitrobenzyl alcohol: Similar nitrobenzyl group but with an alcohol functional group instead of an aldehyde.
Uniqueness: 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring, nitrobenzyl group, and aldehyde functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
85103-02-2 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-1-3-10(4-2-9)14(16)17/h1-5,7-8H,6H2 |
InChI Key |
XPSKUOKYICJVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


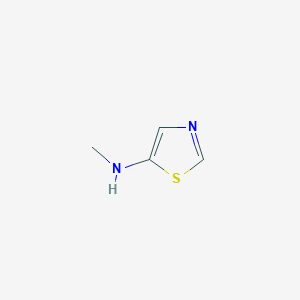
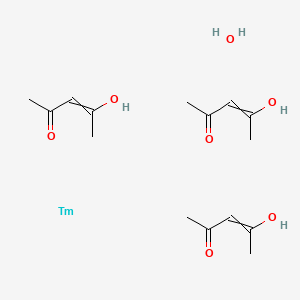
![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
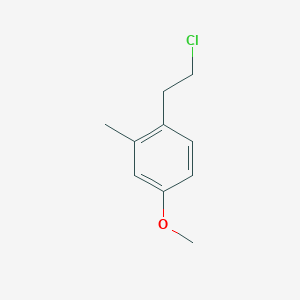
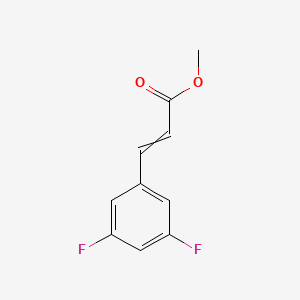
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
